1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane
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Overview
Description
1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane is a chemical compound with the molecular formula C12H20O2This compound is characterized by the presence of two ethenyloxy groups attached to a cyclohexane ring, making it a versatile intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane can be synthesized through the reaction of cyclohexanedimethanol with vinyl ether. The reaction typically involves the use of a catalyst such as an acid or base to facilitate the formation of the ethenyloxy groups. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where cyclohexanedimethanol and vinyl ether are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids/bases.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane involves its ability to form covalent bonds with other molecules through its ethenyloxy groups. This reactivity allows it to act as a crosslinking agent, forming stable networks in polymers and other materials. The molecular targets and pathways involved include interactions with functional groups such as hydroxyl, carboxyl, and amino groups .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: Similar structure but with hydroxyl groups instead of ethenyloxy groups.
1,4-Cyclohexanedimethanol: Contains two hydroxymethyl groups attached to the cyclohexane ring.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A related compound with ester functional groups.
Uniqueness
1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane is unique due to its ethenyloxy groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds with hydroxyl or ester groups. This makes it particularly valuable in applications requiring strong and stable crosslinking .
Properties
CAS No. |
238426-69-2 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,4-bis(2-ethenoxyethyl)cyclohexane |
InChI |
InChI=1S/C14H24O2/c1-3-15-11-9-13-5-7-14(8-6-13)10-12-16-4-2/h3-4,13-14H,1-2,5-12H2 |
InChI Key |
NOSSNGCSLPIEIV-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC1CCC(CC1)CCOC=C |
Origin of Product |
United States |
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